1-Aminocyclohexan-1-ol

Description

Properties

CAS No. |

26912-67-4 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-aminocyclohexan-1-ol |

InChI |

InChI=1S/C6H13NO/c7-6(8)4-2-1-3-5-6/h8H,1-5,7H2 |

InChI Key |

PVBLJPCMWKGTOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclohexan-1-ol: Structure, Properties, and Synthesis

This guide provides a detailed exploration of 1-aminocyclohexan-1-ol, a geminal amino alcohol with a cyclohexane scaffold. While this specific molecule is not extensively characterized in readily available literature, this document consolidates foundational chemical principles, data from closely related analogs, and established synthetic methodologies to offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

1-Aminocyclohexan-1-ol belongs to the class of amino alcohols, compounds that feature both an amine and an alcohol functional group. The specific arrangement in this molecule, where both the amino and hydroxyl groups are attached to the same carbon atom (a geminal or aminal-like structure), imparts unique chemical characteristics. The cyclohexane ring provides a rigid, three-dimensional scaffold that is a common motif in many biologically active molecules. Understanding the synthesis and reactivity of this compound is valuable for its potential application as a building block in the synthesis of novel pharmaceuticals and complex organic molecules.

Molecular Structure and Stereochemistry

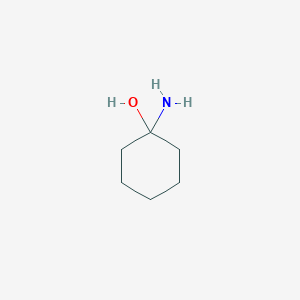

The chemical structure of 1-aminocyclohexan-1-ol consists of a cyclohexane ring with an amino group (-NH₂) and a hydroxyl group (-OH) attached to the C1 position.

IUPAC Name: 1-aminocyclohexan-1-ol[1] Molecular Formula: C₆H₁₃NO[1] SMILES: C1CCC(CC1)(N)O[1]

The C1 carbon is a quaternary, non-chiral center. The cyclohexane ring itself is not planar and predominantly exists in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. However, for a 1,1-disubstituted cyclohexane, the concept of cis/trans isomerism related to the substituents on the ring is not applicable as they are on the same carbon.

Caption: 2D representation of 1-aminocyclohexan-1-ol.

Physicochemical Properties

| Property | Value/Description | Source(s) | Notes |

| Molecular Weight | 115.17 g/mol | [1] | Computed |

| Appearance | Colorless to pale yellow liquid or solid | [2] | By analogy to other aminocyclohexanols |

| Melting Point | Not available | - | Data for trans-4-aminocyclohexanol is 110-113 °C |

| Boiling Point | Not available | - | Data for cyclohexanol is 160-161 °C[3] |

| Solubility | Soluble in water and polar organic solvents | [2] | Predicted based on functional groups |

| XLogP3 | 0.1 | [1] | Computed, indicating low lipophilicity |

| Hydrogen Bond Donor Count | 2 | [1] | Computed (from -OH and -NH₂) |

| Hydrogen Bond Acceptor Count | 2 | [1] | Computed (from N and O) |

| Topological Polar Surface Area | 46.3 Ų | [1] | Computed |

Synthesis of 1-Aminocyclohexan-1-ol

The most logical and established synthetic route to α-amino alcohols where the amino and hydroxyl groups are on a quaternary carbon is a variation of the Strecker synthesis, starting from a ketone. This process involves the formation of an α-aminonitrile intermediate, followed by its hydrolysis.

Synthesis Pathway Overview

The synthesis of 1-aminocyclohexan-1-ol can be conceptualized as a two-step process starting from cyclohexanone.

Sources

1-aminocyclohexan-1-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-aminocyclohexan-1-ol, a key bifunctional organic compound. This document consolidates essential information regarding its chemical identity, molecular structure, and physicochemical properties. While specific experimental data for this particular isomer is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for its application in research and development. The guide covers a plausible synthetic route, predicted spectroscopic characteristics, potential applications as a building block in medicinal chemistry, and essential safety and handling protocols.

Chemical Identity and Properties

1-aminocyclohexan-1-ol is a cyclic amino alcohol characterized by a cyclohexane ring substituted with both a primary amine and a tertiary hydroxyl group on the same carbon atom. This unique structural arrangement imparts specific chemical reactivity and potential for use as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-aminocyclohexan-1-ol

| Property | Value | Source |

| CAS Number | 26912-67-4 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | 1-aminocyclohexan-1-ol | [1] |

| SMILES | C1CCC(CC1)(N)O | [1] |

| InChI | InChI=1S/C6H13NO/c7-6(8)4-2-1-3-5-6/h8H,1-5,7H2 | [1] |

| Predicted LogP | 0.1 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Synthesis and Elucidation

While a specific, detailed synthesis of 1-aminocyclohexan-1-ol is not prominently described in peer-reviewed literature, a plausible and efficient method can be extrapolated from established organic chemistry reactions. A common and effective route would be the Strecker synthesis of the corresponding aminonitrile followed by hydrolysis. A more direct approach, analogous to the synthesis of other aminocyclohexanols, involves the treatment of cyclohexanone with an amine source and a cyanide equivalent, followed by hydrolysis.

A proposed synthetic pathway is the reaction of cyclohexanone with ammonia and a cyanide source (such as sodium cyanide) to form an intermediate aminonitrile, which is then hydrolyzed to yield 1-aminocyclohexan-1-ol.

Caption: Proposed synthetic workflow for 1-aminocyclohexan-1-ol.

Experimental Protocol: Predicted Synthesis

Objective: To synthesize 1-aminocyclohexan-1-ol from cyclohexanone.

Materials:

-

Cyclohexanone

-

Ammonium chloride

-

Sodium cyanide

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared and cooled in an ice bath. Cyclohexanone is then added dropwise with stirring. The reaction is allowed to proceed for several hours.

-

Extraction: The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Hydrolysis: The solvent is removed under reduced pressure to yield the crude aminonitrile. This intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled and neutralized with a strong base (e.g., NaOH) to precipitate the product. The crude 1-aminocyclohexan-1-ol can then be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the following section, and by melting point analysis.

Spectroscopic Profile (Predicted)

The structural elucidation of 1-aminocyclohexan-1-ol would rely on a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data for 1-aminocyclohexan-1-ol

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals for the cyclohexyl protons (broad multiplets in the range of 1.2-1.8 ppm). A broad singlet for the amine (-NH₂) and hydroxyl (-OH) protons, which would disappear upon D₂O exchange. |

| ¹³C NMR | A signal for the quaternary carbon attached to the -NH₂ and -OH groups (around 60-70 ppm). Multiple signals in the aliphatic region (20-40 ppm) for the other five carbons of the cyclohexane ring. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations just below 3000 cm⁻¹. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).[2] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 115. Characteristic fragmentation patterns would include the loss of water (M-18), ammonia (M-17), and cleavage of the cyclohexane ring. |

Applications in Research and Drug Development

While specific biological activities of 1-aminocyclohexan-1-ol are not widely reported, its structure as a functionalized cyclohexane makes it a valuable building block in medicinal chemistry and organic synthesis.[3] The cyclohexane scaffold is a common motif in many biologically active molecules, providing a rigid and three-dimensional framework.

Potential applications include:

-

Scaffold for Novel Therapeutics: The primary amine and tertiary alcohol functional groups can be readily modified to generate a library of derivatives for screening in drug discovery programs. The amine can be acylated, alkylated, or used in the formation of amides and sulfonamides, while the hydroxyl group can be esterified or etherified.

-

Intermediate in Complex Molecule Synthesis: This compound can serve as a key intermediate in the total synthesis of natural products and other complex organic molecules. The bifunctional nature allows for sequential and selective reactions to build molecular complexity.

-

Ligand Synthesis for Catalysis: The amino alcohol moiety can act as a bidentate ligand for various metal catalysts used in asymmetric synthesis.

The chirality of related aminocyclohexanols is known to influence their biological activity, making such compounds interesting for the development of stereospecific drugs.[3]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or a fume hood.[4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Potential Hazards (based on related compounds):

In case of exposure, it is crucial to seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[4]

Conclusion

1-aminocyclohexan-1-ol is a chemical compound with significant potential as a versatile building block in organic synthesis and drug discovery. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into the specific properties and applications of 1-aminocyclohexan-1-ol is warranted to fully explore its utility in the development of novel chemical entities.

References

-

PubChem. 1-Aminocyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 1-(Aminomethyl)cyclohexan-1-ol. [Link]

-

PubChem. 1-(Aminomethyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

thermodynamic stability of 1-aminocyclohexanol hemiaminals

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Aminocyclohexanol Hemiaminals: Principles and Applications

Executive Summary

Hemiaminals, intermediates formed from the reaction of a carbonyl compound with an amine, are typically transient species, existing in a delicate equilibrium with their precursors and subsequent products. The 1-aminocyclohexanol core, formed from the addition of an amine to cyclohexanone, represents a fundamentally important class of these structures. While often fleeting, their thermodynamic stability is of paramount importance in organic synthesis and medicinal chemistry, particularly in the context of reductive amination and the synthesis of nitrogen-containing pharmaceuticals.[1][2] This guide provides a deep dive into the core principles governing the stability of 1-aminocyclohexanol hemiaminals, offering researchers, scientists, and drug development professionals a framework for understanding and manipulating these critical intermediates. We will dissect the interplay of stereoelectronic effects, substituent electronics, and environmental factors, grounding the discussion in field-proven experimental and computational methodologies.

The Hemiaminal Equilibrium: A Dynamic Intermediate

The formation of a 1-aminocyclohexanol hemiaminal is a reversible nucleophilic addition of an amine to the carbonyl carbon of cyclohexanone. This reaction establishes an equilibrium between the starting materials and the tetrahedral addition product.

This hemiaminal, or carbinolamine, is a crucial intermediate on the pathway to imine or enamine formation.[3][4] However, under specific conditions, the hemiaminal can be the thermodynamically favored species. Its stability is not an intrinsic constant but rather a function of a complex interplay of forces that can be tuned to favor its formation and persistence or to facilitate its conversion to downstream products. Understanding the factors that shift this equilibrium is fundamental to controlling reaction outcomes in many synthetic applications, including the development of active pharmaceutical ingredients (APIs).[5]

Core Factors Influencing Thermodynamic Stability

The Gibbs free energy (ΔG) of the hemiaminal formation dictates its stability relative to the starting materials. This value is determined by enthalpic (ΔH) and entropic (ΔS) contributions. Favorable enthalpic contributions arise from bond formation and stabilizing electronic interactions, while the primary entropic penalty comes from the combination of two molecules into one. The following factors are critical in modulating these thermodynamic parameters.

Stereoelectronic Effects: The Unseen Architects of Stability

Stereoelectronic effects, which arise from the spatial orientation of orbitals, are arguably the most significant contributors to the stability of cyclic hemiaminals.[6][7]

-

The Anomeric Effect: This is a powerful stabilizing interaction where a lone pair on a heteroatom (in this case, the ring oxygen in a pyranose analog or the exocyclic nitrogen in our system) donates electron density into an adjacent anti-periplanar σ* antibonding orbital.[8] In 1-aminocyclohexanol derivatives, the key interaction is the donation from the nitrogen's lone pair (nN) into the antibonding orbital of the adjacent C-O bond (σ*C-O). This interaction is maximized when the C-O bond is axial, as this places it in the required anti-periplanar (180°) alignment with the nitrogen lone pair. This stereoelectronic stabilization can overcome the steric preference for the larger hydroxyl group to be in the equatorial position, a phenomenon well-documented in carbohydrate chemistry.[9]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen lone pair (or between an N-H proton and the hydroxyl oxygen). This creates a stabilizing five- or six-membered ring-like structure, significantly lowering the enthalpy of the hemiaminal.[10] This effect has been shown to stabilize related iminium ions in aqueous solutions by as much as 3 kcal/mol and is a critical factor in the conformation of 2-aminocyclohexanol derivatives.[11][12]

Electronic Effects of Substituents

The electronic nature of the amine and any substituents on the cyclohexanone ring directly impacts the position of the hemiaminal equilibrium.

-

On the Amine: The nucleophilicity of the amine is key. Electron-donating groups (EDGs) on the amine increase its basicity and nucleophilicity, which can accelerate the initial attack but may not necessarily stabilize the final hemiaminal. Conversely, electron-withdrawing groups (EWGs) decrease the amine's nucleophilicity, slowing the forward reaction. However, the resulting N-substituted hemiaminal can be significantly stabilized if the EWG can delocalize the nitrogen's lone pair, making the nitrogen less basic and less prone to elimination. Stable hemiaminals have been successfully isolated when strongly electron-withdrawing groups are present on the amine or aldehyde component.[13]

-

On the Cyclohexanone Ring: EWGs on the cyclohexanone ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and shifting the equilibrium toward the hemiaminal product.

| Substituent Type on Amine | Effect on Nucleophilicity | Effect on Hemiaminal Stability | Example |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Generally Decreases (favors reactants) | Alkylamines |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Generally Increases (stabilizes product) | Nitroanilines |

Solvent and Environmental Effects

The reaction medium plays a critical role in mediating the stability of 1-aminocyclohexanol hemiaminals.

-

Solvent Polarity and H-Bonding: Polar solvents can stabilize the polar hemiaminal structure.[14] However, protic solvents, especially water, can also facilitate the reverse reaction (hydrolysis) by solvating the starting materials and acting as a proton shuttle.[14][15] In excess water, Le Chatelier's principle dictates a shift in the equilibrium back towards the ketone and amine.[3]

-

pH: The pH of the medium is a master variable.

-

Acidic Conditions (pH < 5): Under acidic conditions, the hemiaminal is highly unstable.[16][17] The hydroxyl group is readily protonated, turning it into a good leaving group (H₂O). This facilitates rapid dehydration to form a resonance-stabilized iminium ion, which is the thermodynamic driving force for the reaction under these conditions.[3][14]

-

Neutral/Basic Conditions (pH > 7): In neutral or basic media, the hydroxyl group is not easily protonated, and the dehydration step is slow. This environment is most conducive to the observation and potential isolation of the hemiaminal intermediate, as hydrolysis is also slower.[16][17] Computational studies have shown that the non-protonated aminal structure is more stable, while the protonated fragments (amine and ketone) are favored, explaining the shift towards hydrolysis in acid.[17]

-

Methodologies for Stability Analysis

A combination of experimental and computational techniques is required to fully characterize the thermodynamic stability of a hemiaminal system.

Experimental Protocols

Protocol 1: Determination of Equilibrium Constant (Keq) by 1H NMR Spectroscopy This method allows for the direct measurement of the relative concentrations of reactants and the hemiaminal product at equilibrium.[10]

-

Preparation: Prepare a stock solution of cyclohexanone of known concentration in a suitable deuterated solvent (e.g., D₂O, CDCl₃). Prepare a separate stock solution of the amine of interest.

-

Sample Setup: In an NMR tube, combine precise volumes of the cyclohexanone and amine stock solutions to achieve desired initial concentrations (e.g., equimolar). Include an internal standard with a known concentration and a distinct, non-overlapping signal (e.g., TMS or DSS).

-

Equilibration: Allow the sample to equilibrate at a constant, known temperature. Depending on the system, this may take minutes to hours.

-

Data Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T₁ of the protons being integrated) to allow for accurate integration.

-

Analysis: Identify unique, well-resolved signals corresponding to the cyclohexanone, the amine, and the 1-aminocyclohexanol hemiaminal. Integrate the areas of these respective signals.

-

Calculation: Calculate the concentration of each species at equilibrium relative to the internal standard. The equilibrium constant, Keq, is then calculated as: Keq = [Hemiaminal] / ([Cyclohexanone] * [Amine])

Computational Workflow

Workflow: Predicting Relative Stability using Density Functional Theory (DFT) Computational chemistry provides invaluable insight into the energies of the species involved in the equilibrium.[14][16]

-

Structure Building: Construct 3D models of the reactants (cyclohexanone, amine) and the product (1-aminocyclohexanol hemiaminal). For the hemiaminal, build both axial and equatorial conformers of the hydroxyl group to assess the anomeric effect.

-

Geometry Optimization: Perform a full geometry optimization for each molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). It is crucial to include a continuum solvent model (e.g., PCM, SMD, or COSMO) to simulate the solvent environment (e.g., water, DMF).[14][17]

-

Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy).

-

Energy Calculation: Extract the Gibbs free energy (G) for each optimized species from the output files.

-

Thermodynamic Analysis: Calculate the Gibbs free energy of reaction (ΔGrxn) as: ΔGrxn = GHemiaminal - (GCyclohexanone + GAmine) A negative ΔGrxn indicates the hemiaminal is thermodynamically favored at equilibrium. Comparing the energies of the axial and equatorial conformers will quantify the energetic preference due to stereoelectronic effects.

Implications in Drug Discovery and Development

The principles governing 1-aminocyclohexanol hemiaminal stability are not merely academic; they have profound practical consequences.

-

Control of Reductive Amination: Reductive amination is one of the most widely used methods for amine synthesis in the pharmaceutical industry.[2] The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion that is subsequently reduced. The rate-limiting step can be the formation of the hemiaminal or its dehydration. By manipulating the reaction conditions (pH, solvent) based on the principles outlined above, chemists can control the concentration of the key iminium intermediate, thereby optimizing reaction rates and minimizing the formation of byproducts, such as diol or diamine impurities.[18][19]

-

Prodrug Design: The reversible nature of the hemiaminal bond can be exploited in prodrug design. A biologically active amine could be masked as a stable hemiaminal, which is then designed to hydrolyze under specific physiological conditions (e.g., the acidic environment of the stomach or a particular cellular compartment) to release the active drug.

-

Dynamic Covalent Chemistry: Hemiaminal formation is a key reaction in the field of dynamic covalent chemistry. This has led to the development of self-healing polymers and adaptable materials known as hemiaminal dynamic covalent networks, which could find applications in advanced drug delivery systems.[13]

Conclusion

The is a finely balanced outcome of competing and cooperative forces. While often viewed as simple intermediates, their existence is governed by a sophisticated interplay of stereoelectronic stabilization, primarily the anomeric effect and intramolecular hydrogen bonding, as well as the electronic character of substituents and the overarching influence of the solvent and pH. For the medicinal chemist and process scientist, a thorough understanding of these principles is essential. It provides the rational basis for controlling reaction pathways, optimizing the synthesis of complex nitrogen-containing molecules, and designing novel chemical entities with tailored properties. By mastering the factors that shift the hemiaminal equilibrium, we can transform these transient species from fleeting intermediates into controllable levers for chemical innovation.

References

-

Title: Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst Source: RSC Publishing URL: [Link]

-

Title: Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates Source: MDPI URL: [Link]

-

Title: Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PMC - NIH URL: [Link]

-

Title: Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde Source: ResearchGate URL: [Link]

-

Title: Hemiaminal ether synthesis by alcoholysis or hydrolysis Source: Organic Chemistry Portal URL: [Link]

-

Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: PMC - NIH URL: [Link]

-

Title: Imines – Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

-

Title: Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) Source: NIH URL: [Link]

-

Title: One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase Source: ResearchGate URL: [Link]

-

Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: PMC URL: [Link]

-

Title: Statistical modelling of the amination reaction of cyclohexanol to produce cyclohexylamine over a commercial Ni-based catalyst Source: ResearchGate URL: [Link]

-

Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC - NIH URL: [Link]

-

Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: ACS Publications URL: [Link]

-

Title: Amines in Pharmaceutical Synthesis Source: Green Chemistry Teaching and Learning Community (GCTLC) URL: [Link]

-

Title: Stereoelectronic effect - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes Source: ResearchGate URL: [Link]

-

Title: Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate Source: ResearchGate URL: [Link]

-

Title: Mechanism of Enamine Formation Organic Chemistry Source: YouTube URL: [Link]

-

Title: Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines Source: ResearchGate URL: [Link]

-

Title: One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase Source: Wiley Online Library URL: [Link]

-

Title: Anomeric effect - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity Source: ResearchGate URL: [Link]

-

Title: Illustrated Glossary of Organic Chemistry - Anomeric effect Source: UCLA Chemistry and Biochemistry URL: [Link]

-

Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: NIH URL: [Link]

-

Title: What is Medicinal Chemistry in Drug Discovery? Source: Aragen Life Sciences URL: [Link]

- Title: Process for the preparation of trans-4-aminocyclohexanol Source: Google Patents URL

-

Title: Using cyclohexanone as the starting material, describe how each... Source: Pearson+ URL: [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. gctlc.org [gctlc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]

- 6. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]

- 15. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

Technical Guide: Solubility and Stability Profile of 1-Aminocyclohexan-1-ol

The following technical guide details the solubility, stability, and physicochemical behavior of 1-aminocyclohexan-1-ol .

Executive Summary & Critical Chemical Identity

1-Aminocyclohexan-1-ol (CAS: 26912-67-4) is a geminal amino alcohol (hemiaminal) formed by the nucleophilic addition of ammonia to cyclohexanone.[1]

CRITICAL DISTINCTION: Unlike its stable structural isomers (e.g., trans-4-aminocyclohexanol), 1-aminocyclohexan-1-ol is thermodynamically unstable in its free base form under standard conditions.[1] It exists in a dynamic equilibrium, readily dehydrating to form cyclohexylimine or reverting to cyclohexanone and ammonia .[2]

This guide addresses the solubility of the transient geminal species, its stabilization in specific solvent systems, and provides comparative data for the stable isomers often confused with this compound.

| Property | 1-Aminocyclohexan-1-ol (Geminal) | trans-4-Aminocyclohexanol (Stable Isomer) |

| Structure | Hemiaminal (Geminal -OH, -NH₂ on C1) | 1,4-Disubstituted Cyclohexane |

| Stability | Transient/Equilibrium | Stable Solid |

| Primary State | Reaction Intermediate (In Situ) | Crystalline Powder |

| Solubility Behavior | Dependent on Equilibrium Constant ( | Static Saturation Equilibrium |

Reaction Dynamics & Stability in Solution

To understand the solubility of 1-aminocyclohexan-1-ol, one must first understand its existence.[1] It is not a static solute but a species defined by the solvent's ability to stabilize the tetrahedral intermediate against elimination.

The Equilibrium Triad

In organic solvents, the compound exists in a delicate balance governed by water content and pH.

Figure 1: The dynamic equilibrium of 1-aminocyclohexan-1-ol in solution.[1] The "solubility" is effectively the concentration of the blue node at equilibrium.

Solvent-Dependent Stability

-

Protic Solvents (Methanol, Ethanol, Water): Stabilization occurs via hydrogen bonding to the hydroxyl and amine groups. However, in water, hydrolysis to the ketone is rapid unless pH is high (ammonia excess).

-

Aprotic Polar Solvents (DMSO, DMF): High dielectric constants stabilize the zwitterionic character of the transition state, potentially increasing the lifetime of the hemiaminal.

-

Non-Polar Solvents (Hexane, Toluene): Favor dehydration. The equilibrium shifts strongly toward the imine (Schiff base) as water is excluded or removed azeotropically.

Solubility Profile & Predicted Properties

Since the pure free base cannot be isolated as a stable static solid for standard gravimetric solubility testing, the following data is derived from computational prediction (COSMO-RS) and kinetic observation of the intermediate.

Calculated Physicochemical Properties

| Parameter | Value | Implication for Solubility |

| Molecular Weight | 115.17 g/mol | Low MW facilitates solvation in small-molecule solvents.[1] |

| LogP (Predicted) | -0.1 to +0.2 | Amphiphilic/Hydrophilic .[1] Soluble in polar organic solvents.[1] |

| TPSA | ~46 Ų | Significant polar surface area relative to size.[1] |

| H-Bond Donors | 2 (-OH, -NH₂) | Strong interaction with alcohols and water.[1] |

| H-Bond Acceptors | 2 | Good solubility in DMSO/DMF.[1] |

Solubility by Solvent Class

| Solvent Class | Representative Solvents | Solubility/Stability Assessment |

| Polar Protic | Methanol, Ethanol | High Solubility (Theoretical). The hemiaminal is most stable here at low temperatures (<0°C).[1] Alcohol solvents can participate in exchange reactions (forming hemiaminals with the solvent).[1] |

| Polar Aprotic | DMSO, DMF, NMP | High Solubility. Best for spectroscopic observation (NMR).[1] DMSO slows proton exchange, allowing detection of the -OH and -NH₂ protons.[1] |

| Chlorinated | DCM, Chloroform | Moderate Solubility. Often used for extraction, but the species will dehydrate to the imine upon concentration or drying.[1] |

| Non-Polar | Hexane, Toluene | Low Solubility (Hemiaminal) / High (Imine). These solvents drive the equilibrium to the imine.[1] You will not dissolve the hemiaminal; you will generate the imine. |

Comparative Data: The Stable Isomers

Researchers often confuse the transient geminal species with the stable trans-4-aminocyclohexanol , a common drug intermediate (e.g., for Ambroxol).[1] If you are holding a stable white powder, it is likely one of the isomers below, not the geminal form.

Table 1: Solubility of Stable Aminocyclohexanol Isomers (Experimental)

| Isomer | CAS | Water | Methanol | Chloroform | Hexane |

| trans-4-Aminocyclohexanol | 27489-62-9 | Soluble (>50 mg/mL) | Soluble | Slightly Soluble | Insoluble |

| cis-4-Aminocyclohexanol | 56239-25-9 | Soluble | Soluble | Moderate | Insoluble |

| trans-2-Aminocyclohexanol | 13324-11-3 | Soluble | Soluble | Soluble | Slightly Soluble |

Note: The hydrochloride salts of these isomers are highly water-soluble (>100 mg/mL) and insoluble in non-polar organics.[1]

Experimental Protocol: In Situ Generation

To study 1-aminocyclohexan-1-ol, you must generate it in situ at low temperature to inhibit dehydration.[1]

Protocol: Low-Temperature Stabilization in Methanol

-

Preparation: Dissolve Cyclohexanone (1.0 eq) in anhydrous Methanol-d4 (for NMR) or Methanol.

-

Saturation: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Bubble anhydrous Ammonia gas (excess) slowly through the solution for 15 minutes.

-

Observation: Maintain temperature at <-20°C .

-

Warming: Upon warming to room temperature, the signal will shift to the imine (Cyclohexylimine) and water will be released.

Figure 2: Workflow for in situ generation and observation of the hemiaminal.

References

-

PubChem. 1-Aminocyclohexan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter on Addition to Carbon-Hetero Multiple Bonds).

-

Sessler, J. L., et al. (2009). Hemiaminal intermediates in imine formation.[1] Journal of Organic Chemistry. (General mechanistic reference for hemiaminal stability).

Sources

- 1. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 2. Question: What happens when cyclohexanone reacts with NH3 (ammonia)?.. [askfilo.com]

- 3. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

The Tautomeric Tightrope: A Technical Guide to 1-Aminocyclohexanol and Cyclohexanone Imine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the nuanced interplay between closely related chemical entities can dictate reaction pathways, product distribution, and ultimately, biological activity. This guide provides a detailed technical examination of two such molecules: 1-aminocyclohexanol, a hemiaminal, and its tautomeric counterpart, cyclohexanone imine. While seemingly simple, the relationship between these two compounds offers a compelling case study in chemical equilibrium, stability, and reactivity, with significant implications for synthetic strategy and mechanistic understanding.

Structural and Electronic Distinctions: More Than a Simple Isomerism

At first glance, 1-aminocyclohexanol and cyclohexanone imine are constitutional isomers, sharing the same molecular formula (C₆H₁₁N). However, their structural and electronic properties are fundamentally different, giving rise to distinct chemical behaviors.

1-Aminocyclohexanol , a hemiaminal, possesses a tetrahedral carbon atom bonded to both a hydroxyl (-OH) and an amino (-NH₂) group. This structure is analogous to a hemiacetal. The presence of two electronegative atoms on the same carbon creates a polarized system.

Cyclohexanone imine , on the other hand, features a carbon-nitrogen double bond (C=N), classifying it as an imine or Schiff base. The carbon atom of the C=N bond is sp² hybridized, resulting in a planar geometry around this functional group.

The key distinction lies in the hybridization of the central carbon and the nature of the carbon-nitrogen bond. This seemingly subtle difference has profound consequences for the stability and reactivity of each molecule.

The Hemiaminal-Imine Equilibrium: A Dynamic Relationship

1-Aminocyclohexanol and cyclohexanone imine exist in a dynamic equilibrium. The reaction of cyclohexanone with ammonia initially forms 1-aminocyclohexanol through nucleophilic addition.[1] This hemiaminal intermediate can then undergo dehydration to form the more stable cyclohexanone imine.[1]

The position of this equilibrium is influenced by several factors, most notably the presence of water. In aqueous or protic environments, the equilibrium can be shifted. The removal of water, for instance by using a dehydrating agent or azeotropic distillation, drives the reaction towards the formation of the imine, in accordance with Le Châtelier's principle.[2]

The inherent stability of the C=N double bond compared to the two single bonds in the hemiaminal generally favors the imine.[3][4] The formation of a pi bond in the imine is thermodynamically more favorable than the strained arrangement of two electronegative heteroatoms on a single tetrahedral carbon in the hemiaminal.[3] Hemiaminals derived from primary amines are often transient intermediates and are rarely isolated, as they readily eliminate water to form the corresponding imine.[5]

Comparative Reactivity and Mechanistic Insights

The distinct functional groups of 1-aminocyclohexanol and cyclohexanone imine dictate their reactivity profiles.

1-Aminocyclohexanol , as a hemiaminal, is susceptible to reactions characteristic of both alcohols and amines. However, its primary reactivity is dominated by its tendency to eliminate water to form the imine. This dehydration is often acid-catalyzed, where protonation of the hydroxyl group makes it a better leaving group (water).

Cyclohexanone imine is characterized by the electrophilic carbon of the C=N double bond and the nucleophilic nitrogen atom. It is susceptible to nucleophilic attack at the carbon and can be readily reduced to form cyclohexylamine. The imine can also be hydrolyzed back to cyclohexanone and ammonia in the presence of water, highlighting the reversibility of its formation.[2]

The following diagram illustrates the mechanistic pathway from cyclohexanone to cyclohexanone imine, highlighting the intermediacy of 1-aminocyclohexanol.

Caption: Formation of Cyclohexanone Imine via a 1-Aminocyclohexanol Intermediate.

Spectroscopic Characterization and Differentiation

Distinguishing between 1-aminocyclohexanol and cyclohexanone imine in a reaction mixture is crucial for mechanistic studies and process optimization. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

| Spectroscopic Feature | 1-Aminocyclohexanol (Hemiaminal) | Cyclohexanone Imine | Rationale for Difference |

| IR: O-H Stretch | Broad peak around 3200-3600 cm⁻¹ | Absent | Presence of the hydroxyl group. |

| IR: N-H Stretch | Peaks in the range of 3100-3500 cm⁻¹ | Present, but may differ in shape and position from the hemiaminal | Presence of the amino group in the hemiaminal and the N-H bond in the imine. |

| IR: C=N Stretch | Absent | Sharp peak around 1640-1690 cm⁻¹ | Characteristic absorption of the imine double bond. |

| ¹³C NMR: C-O/C-N | Signal for the tetrahedral carbon bonded to O and N (approx. 70-90 ppm) | Signal for the sp² carbon of the C=N bond (approx. 160-170 ppm)[6] | The hybridization and electronic environment of the carbon atom are significantly different. |

| ¹H NMR: O-H/N-H | Broad, exchangeable protons | Exchangeable N-H proton | The chemical environment and exchange rates of these protons differ. |

The most definitive spectroscopic handle for distinguishing the two is the C=N stretch in the IR spectrum and the downfield shift of the sp² carbon in the ¹³C NMR spectrum of the imine. The presence of a broad O-H stretch in the IR spectrum is a clear indicator of the hemiaminal.

Experimental Protocols

Synthesis of Cyclohexanone Imine (in situ)

This protocol describes the in-situ formation of cyclohexanone imine from cyclohexanone and ammonia, which is often directly used in subsequent reactions like reductive amination.

Materials:

-

Cyclohexanone

-

Ammonia (aqueous solution or gas)

-

Anhydrous solvent (e.g., toluene, methanol)

-

Dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves)

Procedure:

-

Dissolve cyclohexanone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the dehydrating agent to the flask.

-

Slowly add a stoichiometric excess of the ammonia solution to the stirring solution at room temperature.

-

The reaction mixture can be gently heated to promote the formation of the imine and facilitate the removal of water by the dehydrating agent.

-

The progress of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the C=O stretch of cyclohexanone (around 1715 cm⁻¹)[7] and the appearance of the C=N stretch of the imine.

Causality: The use of an anhydrous solvent and a dehydrating agent is critical to drive the equilibrium towards the imine product by removing the water formed during the reaction. A stoichiometric excess of ammonia can also help to push the equilibrium forward.

Reductive Amination of Cyclohexanone to Cyclohexylamine

This protocol exemplifies a common application where cyclohexanone imine is formed in situ and immediately reduced.

Materials:

-

Cyclohexanone

-

Ammonia

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Appropriate solvent (e.g., methanol for borohydride reductions)

Procedure:

-

Dissolve cyclohexanone in the solvent in a suitable reaction vessel.

-

Add the ammonia source to form the imine in situ as described in the previous protocol.

-

Once the imine formation is deemed sufficient (can be time-dependent or monitored spectroscopically), the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until the reduction is complete (monitored by TLC or GC-MS).

-

Work-up typically involves quenching the excess reducing agent, extraction, and purification of the resulting cyclohexylamine.

Causality: The choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred as it is selective for the imine over the ketone, allowing for a one-pot reaction where the reduction occurs as the imine is formed. Catalytic hydrogenation is also a highly effective and clean method for this transformation.

The following workflow diagram illustrates the process of reductive amination.

Caption: Workflow for the Reductive Amination of Cyclohexanone.

Conclusion and Future Perspectives

The distinction between 1-aminocyclohexanol and cyclohexanone imine is a fundamental concept in organic chemistry with practical implications in synthesis and drug development. While the imine is generally the more stable tautomer, the transient existence of the hemiaminal is a critical mechanistic step in its formation. Understanding the factors that govern this equilibrium allows for the strategic control of chemical reactions. For researchers and drug development professionals, a firm grasp of these principles is essential for designing efficient synthetic routes, interpreting reaction outcomes, and ultimately, discovering novel therapeutics. Future research in this area may focus on the development of catalysts that can selectively stabilize and react with the less stable hemiaminal intermediate, opening new avenues for asymmetric synthesis and the creation of complex nitrogen-containing molecules.

References

-

Reddit. (2022). For imine, enamine tautomerization, why is the imine favored? Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

-

PubMed. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Study of Equilibrium Constants for Amines and Amino Acids for CO2 Capture Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Enamine Catalysis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Hemiaminal. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. Retrieved from [Link]

-

National Institutes of Health. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Retrieved from [Link]

-

Wiley Online Library. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

International Journal of New Chemistry. (n.d.). Original Article. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. byjus.com [byjus.com]

- 5. Hemiaminal - Wikipedia [en.wikipedia.org]

- 6. Methanamine, N-cyclohexylidene- | 6407-35-8 | Benchchem [benchchem.com]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

A Senior Application Scientist's Guide to the Safe Handling of 1-Aminocyclohexan-1-ol

Introduction: Understanding 1-Aminocyclohexan-1-ol

1-Aminocyclohexan-1-ol is an alicyclic amino alcohol, a class of organic compounds characterized by a cyclohexane ring substituted with both an amine (-NH2) and a hydroxyl (-OH) group. As a bifunctional molecule, it serves as a versatile building block in synthetic organic chemistry. Its structural isomers are valuable intermediates in the synthesis of pharmaceuticals and other complex target molecules.[1] The presence of both a basic amino group and a nucleophilic hydroxyl group on a rigid cyclic scaffold makes it a compound of significant interest for drug development professionals. However, these same functional groups are responsible for its inherent chemical reactivity and associated hazards.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-aminocyclohexan-1-ol and its common isomers. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety recommendation to foster a proactive safety culture in the laboratory.

Compound Profile & Physicochemical Properties

The properties of aminocyclohexanol compounds can vary slightly between isomers. The data presented below is a composite summary derived from various isomers to provide a representative profile for risk assessment. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact isomer being used.

| Property | Value | Source(s) |

| Molecular Formula | C6H13NO | [2][3][4] |

| Molecular Weight | 115.17 g/mol | [3][4][5] |

| Appearance | White to light yellow or grey crystalline powder/solid.[1][6][7] | |

| Melting Point | ~92-113 °C (Varies by isomer) | [7] |

| Boiling Point | ~127-134 °C (Varies by isomer and pressure) | [7][8] |

| Solubility | Soluble in water and various organic solvents.[1][8] | |

| Hygroscopicity | Some isomers are reported to be hygroscopic (absorb moisture from the air).[1][7] |

Hazard Identification and Risk Assessment

The hazard profile of 1-aminocyclohexan-1-ol is primarily dictated by the reactivity of the amino group, which imparts basic and corrosive properties. Data aggregated from various isomers and closely related structures indicates the following primary hazards.

| Hazard Class | GHS Category | Hazard Statement | Primary Causality |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9][10] | The compound can cause systemic effects if ingested. |

| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[3][11] | The basicity of the amine group can disrupt skin tissues, leading to irritation or chemical burns upon prolonged contact. |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[10] | The cornea is extremely sensitive to corrosive and basic compounds, which can cause irreversible damage. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[6][11][12][13] | Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract. |

| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] | The compound may persist in the environment and pose a risk to aquatic ecosystems. |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential for mitigating the risks associated with 1-aminocyclohexan-1-ol.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for inhalation of dust and contact with the substance.

-

Fume Hood/Local Exhaust Ventilation (LEV): All manipulations of solid 1-aminocyclohexan-1-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or enclosure with effective local exhaust ventilation.[11][9][14] This captures airborne particles at the source, preventing them from entering the laboratory environment and the user's breathing zone.

-

Safety Showers & Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any area where this compound is handled.[14] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Justification |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). | Gloves must be worn at all times.[9] It is critical to inspect gloves for any signs of degradation or puncture before use.[15] Given the compound's potential to cause skin burns, robust chemical resistance is paramount. Always wash hands thoroughly with soap and water after removing gloves.[9][16] |

| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[9][15] | Standard safety glasses are insufficient. The risk of serious, irreversible eye damage necessitates the use of goggles that form a seal around the eyes to protect from splashes and airborne dust.[10] |

| Skin & Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | This is to protect the skin from accidental spills and contact.[9][15] Contaminated clothing must be removed immediately and laundered before reuse. |

| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filters. | A respirator should be used if engineering controls are not sufficient to maintain exposure below acceptable limits or during spill cleanup operations where dust generation is likely.[16][17] |

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is crucial for ensuring safety and experimental integrity.

Protocol: Weighing and Transfer of Solid 1-Aminocyclohexan-1-ol

-

Preparation:

-

Don all required PPE as specified in Section 4.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Prepare all necessary equipment (spatulas, weigh boats, receiving flask) and place them inside the fume hood.

-

Decontaminate the work surface within the fume hood before starting.

-

-

Execution:

-

Carefully open the container inside the fume hood, avoiding any sudden movements that could generate dust.[9]

-

Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance (located within the hood or an adjacent enclosure).

-

Minimize the drop height during transfer to prevent dust from becoming airborne.

-

Once the desired mass is obtained, securely close the primary container.

-

Carefully transfer the weighed solid into the designated reaction vessel or solvent.

-

-

Post-Handling & Cleanup:

-

Gently wipe down the spatula, weigh boat, and any contaminated surfaces with a damp cloth or towel (using a solvent that will not react) to collect residual powder.

-

Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.[9]

-

Wash hands thoroughly with soap and water after the procedure is complete.[18]

-

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[9][12][14][18] The container must be kept tightly closed to prevent moisture absorption and contamination.[11][12][14][18] Given that some isomers are air and heat sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, as these can react exothermically or violently with the amine group.[14][18]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an injury or spill.

Emergency Response Workflow

Caption: Workflow for emergency response to spills or personnel exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11][16][19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12][19][20]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][11][16] If irritation or burns develop, seek medical attention.[20][21]

-

Inhalation: Move the exposed person to fresh air at once.[15][19][21] If breathing is difficult or has stopped, provide artificial respiration.[19][21] Keep the person warm and at rest, and get medical attention as soon as possible.[19]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water and have them drink plenty of water.[11][20] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[9][21]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Characterization: All waste containing 1-aminocyclohexan-1-ol, including contaminated labware and PPE, must be treated as hazardous waste.

-

Disposal Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations.[6][9] This typically involves collection in a designated, sealed, and clearly labeled hazardous waste container for pickup by an approved waste disposal company.[14][15] Do not empty into drains or release into the environment.[9][12][18]

References

- Safety Data Sheet: Cyclohexanol. (n.d.). Carl ROTH.

- Cyclohexylamine. (2001). USDA.

- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Safety Data Sheet: Cyclohexane. (n.d.). Carl ROTH.

- Safety Data Sheet: Cyclohexanol, 2-amino-, (1S,2S)-. (n.d.). Echemi.

- Safety Data Sheet: trans-4-Aminocyclohexanol. (2023). FUJIFILM Wako Chemicals.

- Safety Data Sheet: [Product Name]. (2015). Sigma-Aldrich.

- Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. (2025). Thermo Fisher Scientific.

- Safety Data Sheet: trans-4-Aminocyclohexanol. (n.d.). AK Scientific, Inc.

- Safety Data Sheet: (1S,2S)-2-Aminocyclohexan-1-ol. (2025). TCI Chemicals.

- 4-Aminocyclohexanol | C6H13NO | CID 81293. (n.d.). PubChem.

- 1-Aminocyclohexane - Physico-chemical Properties. (n.d.). ChemBK.

- 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614. (n.d.). PubChem.

- 1-Aminocyclohexan-1-ol | C6H13NO | CID 14739837. (n.d.). PubChem.

- (1r,4r)-4-aminocyclohexan-1-ol. (n.d.). Sigma-Aldrich.

- Safety Data Sheet: Cyclohexanol. (2014). Fisher Scientific.

- (1s,4s)-4-Aminocyclohexanol - Physico-chemical Properties. (2024). ChemBK.

- (1S,2S)-2-Aminocyclohexan-1-ol | 74111-21-0. (n.d.). TCI Chemicals.

- (1S,2S)-(+)-2-Aminocyclohexan-1-ol. (n.d.). Apollo Scientific.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.

- (1R,3R)-3-aminocyclohexan-1-ol hydrochloride. (n.d.). Advanced ChemBlocks.

- Safety Data Sheet Section 4 FIRST AID MEASURES. (n.d.). Hisco.

- (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777. (n.d.). PubChem.

- cis-2-Aminocyclohexanol | C6H13NO | CID 6542151. (n.d.). PubChem.

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Aminocyclohexan-1-ol | C6H13NO | CID 14739837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. (1S,2S)-2-Aminocyclohexan-1-ol | 74111-21-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. aksci.com [aksci.com]

- 10. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. carlroth.com [carlroth.com]

- 13. (1R,3R)-3-aminocyclohexan-1-ol hydrochloride 97% | CAS: 1817645-57-0 | AChemBlock [achemblock.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. echemi.com [echemi.com]

- 16. nj.gov [nj.gov]

- 17. ams.usda.gov [ams.usda.gov]

- 18. carlroth.com [carlroth.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. fishersci.com [fishersci.com]

- 21. media.hiscoinc.com [media.hiscoinc.com]

An In-Depth Technical Guide to the Synthesis of 1-Aminocyclohexan-1-ol: Routes, Mechanisms, and Modern Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexan-1-ol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its unique geminal amino alcohol functionality on a cyclohexane ring makes it a versatile intermediate. This technical guide provides a comprehensive literature review of the primary synthesis routes for this compound, with a focus on the classical Strecker and Bucherer-Bergs reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and compare their relative advantages and disadvantages. Furthermore, this guide will explore modern synthetic strategies, including enzymatic and one-pot approaches, that offer potential for improved efficiency, selectivity, and sustainability.

Introduction

The synthesis of α-amino acids and their derivatives is a cornerstone of organic and medicinal chemistry. Among these, cyclic amino alcohols present a unique structural motif that imparts conformational rigidity and specific binding properties to molecules. 1-Aminocyclohexan-1-ol, in particular, serves as a key precursor for a variety of more complex molecules. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This guide aims to provide a detailed overview of the established and emerging methods for the synthesis of 1-aminocyclohexan-1-ol, equipping researchers with the knowledge to select and implement the most suitable approach for their specific needs.

I. Classical Synthesis Routes: A Tale of Two Name Reactions

The most well-established methods for the synthesis of 1-aminocyclohexan-1-ol and its precursors are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence from the readily available starting material, cyclohexanone.

A. The Strecker Synthesis: A Two-Step Approach to α-Aminonitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process for producing α-amino acids from aldehydes or ketones.[1][2] In the context of 1-aminocyclohexan-1-ol synthesis, the key intermediate is 1-aminocyclohexanecarbonitrile.

1. Mechanism and Rationale

The Strecker synthesis begins with the reaction of cyclohexanone with ammonia and a cyanide source, typically an alkali metal cyanide like potassium cyanide (KCN) or sodium cyanide (NaCN).[3][4] The reaction proceeds through the following key steps:

-

Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine intermediate. This reaction is often in equilibrium.

-

Nucleophilic Attack of Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form 1-aminocyclohexanecarbonitrile.[5]

-

Hydrolysis: The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. However, for the synthesis of 1-aminocyclohexan-1-ol, a reductive hydrolysis or other modifications would be necessary to convert the nitrile group to a hydroxymethyl group, which is a less common variation of the Strecker synthesis. A more direct route to the target molecule is often preferred.

It is important to note that the traditional Strecker synthesis yields the α-amino acid, not the amino alcohol. To obtain 1-aminocyclohexan-1-ol via a Strecker-like pathway, the intermediate 1-aminocyclohexanecarbonitrile would need to undergo a partial and selective reduction of the nitrile group to an aldehyde, followed by further reduction to the alcohol, or a direct reduction to the amine and subsequent hydrolysis of a protected form. A more direct approach to the amino alcohol is often sought.

Diagram of the Strecker Synthesis Pathway

Caption: General pathway of the Strecker synthesis starting from cyclohexanone.

2. Experimental Protocol (Adapted from a similar synthesis)

The following is an adapted protocol for the synthesis of the key intermediate, 1-aminocyclohexanecarbonitrile, based on a procedure for the analogous cyclopentanone derivative.[6]

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

-

In a round-bottomed flask, dissolve sodium cyanide in water.

-

Add a solution of ammonium chloride in water and aqueous ammonia.

-

To this mixture, add cyclohexanone dissolved in methanol.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Heat the mixture to 60°C for 45 minutes.

-

Cool the reaction to room temperature and continue stirring for another 45 minutes.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclohexanecarbonitrile as an oil.

3. Data and Comparison

| Parameter | Strecker Synthesis (for α-aminonitrile) |

| Starting Material | Cyclohexanone |

| Key Reagents | NH₃, KCN/NaCN, NH₄Cl |

| Intermediate | 1-Aminocyclohexanecarbonitrile |

| Typical Yield | Good to excellent for the aminonitrile |

| Advantages | Readily available starting materials, well-established reaction. |

| Disadvantages | Use of highly toxic cyanides, requires a subsequent challenging selective reduction of the nitrile to obtain the amino alcohol. |

B. The Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins

The Bucherer-Bergs reaction is another classic method for the synthesis of α-amino acids from carbonyl compounds.[7][8] This multicomponent reaction utilizes ammonium carbonate and an alkali metal cyanide to convert cyclohexanone into a spiro-hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.

1. Mechanism and Rationale

The Bucherer-Bergs reaction is a one-pot synthesis that proceeds through several key steps:[9]

-

Cyanohydrin Formation: Cyclohexanone reacts with the cyanide ion to form a cyclohexanone cyanohydrin.

-

Imine Formation and Rearrangement: The cyanohydrin reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

-

Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to a 5,5-disubstituted hydantoin.[10]

-

Hydrolysis: The resulting hydantoin can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid. Similar to the Strecker synthesis, obtaining the amino alcohol requires a modification of the final product.

Diagram of the Bucherer-Bergs Reaction Pathway

Caption: General pathway of the Bucherer-Bergs reaction starting from cyclohexanone.

2. Experimental Protocol (General Procedure)

A general procedure for the Bucherer-Bergs reaction with a ketone is as follows:[11][12]

-

A mixture of the ketone (e.g., cyclohexanone), potassium cyanide, and ammonium carbonate in a suitable solvent (often a mixture of ethanol and water) is prepared in a pressure vessel.

-

The mixture is heated to a temperature typically ranging from 60 to 150°C for several hours.[12]

-

After cooling, the reaction mixture is worked up to isolate the hydantoin product. This may involve filtration and recrystallization.

-

The isolated hydantoin is then subjected to hydrolysis (e.g., by refluxing with a strong acid or base) to yield the α-amino acid.

3. Data and Comparison

| Parameter | Bucherer-Bergs Reaction (for α-amino acid) |

| Starting Material | Cyclohexanone |

| Key Reagents | (NH₄)₂CO₃, KCN/NaCN |

| Intermediate | Cyclohexane-spiro-5'-hydantoin |

| Typical Yield | Generally good for the hydantoin |

| Advantages | One-pot synthesis of the hydantoin intermediate, readily available reagents. |

| Disadvantages | Use of toxic cyanides, often requires elevated temperatures and pressures, and the final product is the amino acid, not the amino alcohol. |

II. Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis strives for milder reaction conditions, higher selectivity, and more environmentally friendly procedures.

A. Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods offer a promising alternative for the synthesis of chiral amino alcohols with high enantioselectivity.[13] Enzymes such as transaminases and keto reductases can be employed in cascade reactions to convert simple starting materials into complex chiral molecules.

1. Chemoenzymatic Synthesis

A chemoenzymatic approach could involve the use of enzymes to introduce the amino group stereoselectively. For instance, a transaminase could be used to convert a cyclohexanone derivative into a chiral amine. Subsequent chemical steps would then be used to introduce the hydroxyl group. This approach combines the high selectivity of enzymes with the versatility of traditional chemical transformations.[13]

Diagram of a Potential Chemoenzymatic Route

Caption: A conceptual chemoenzymatic route to chiral 1-aminocyclohexan-1-ol.

B. One-Pot Syntheses

The development of one-pot reactions is a major goal in modern synthesis to improve efficiency and reduce waste. For the synthesis of 1-aminocyclohexan-1-ol, a one-pot reductive amination of cyclohexanone could be a viable strategy.

1. Reductive Amination

Reductive amination involves the in-situ formation of an imine from a ketone and an amine, followed by its immediate reduction to the corresponding amine.[1] To synthesize 1-aminocyclohexan-1-ol, a modified reductive amination protocol would be required, potentially involving a domino reaction sequence.

A plausible one-pot approach could involve the reaction of cyclohexanone with an ammonia source in the presence of a reducing agent that selectively reduces the imine intermediate without affecting the ketone. Subsequent introduction of a reagent to install the hydroxyl group would complete the synthesis in a single pot. While specific protocols for 1-aminocyclohexan-1-ol via this route are not abundant in the literature, the general principle of one-pot multicomponent reactions holds promise for future developments.

III. Conclusion and Future Outlook

The synthesis of 1-aminocyclohexan-1-ol can be achieved through several routes, with the classical Strecker and Bucherer-Bergs reactions providing a foundation based on readily available starting materials. However, these methods are associated with the use of highly toxic reagents and typically yield the corresponding α-amino acid, requiring further, often challenging, transformations to obtain the desired amino alcohol.

Future research in this area will likely focus on the development of more direct and sustainable methods. The exploration of enzymatic and chemoenzymatic cascades holds significant promise for the enantioselective synthesis of 1-aminocyclohexan-1-ol. Furthermore, the design of novel one-pot multicomponent reactions that avoid the use of toxic cyanides and proceed under mild conditions will be a key area of investigation. As the demand for structurally diverse and stereochemically pure building blocks in drug discovery continues to grow, the development of efficient and elegant syntheses of molecules like 1-aminocyclohexan-1-ol will remain a critical endeavor.

References

- Becker, J. Y., & O'Sullivan, M. (Year).

-

Bucherer–Bergs reaction. (2023). In Wikipedia. [Link]

- Chemoenzym

- Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). (2024). Digital CSIC.

- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). NIH.

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014). SciRP.org.

- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.).

- One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. (2020).

- Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.

- Organic Syntheses Procedure. (n.d.). cyclohexylidenecyclohexane.

- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017).

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (n.d.).

- Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (2025).

- Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC.

-

Strecker amino acid synthesis. (2023). In Wikipedia. [Link]

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC.

- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.

- An Update: Enzymatic Synthesis for Industrial Applic

- a-Amino acids can be prepared by the Strecker synthesis, a two-step process in which an aldehyde... (n.d.). Homework.Study.com.

- Bucherer-Bergs and Strecker Multicomponent Reactions | Request PDF. (n.d.).

- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.

- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry.

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (n.d.). SciRP.org.

- The preparation of Cyclohexanone from Cyclohexanol. (2024). Chemistry LibreTexts.

- The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and.... (2010).

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (n.d.).

Sources

- 1. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. homework.study.com [homework.study.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Chemoenzymatic synthesis Home [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]